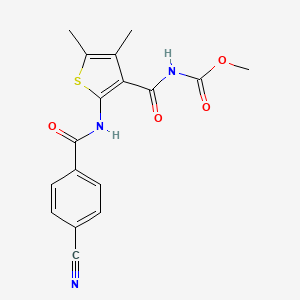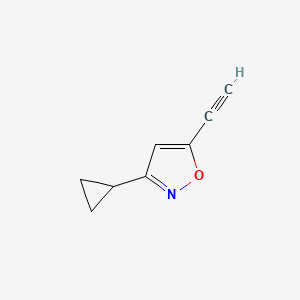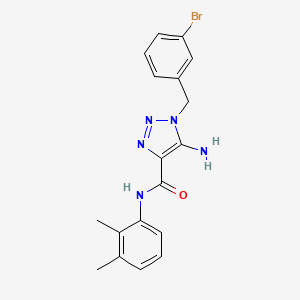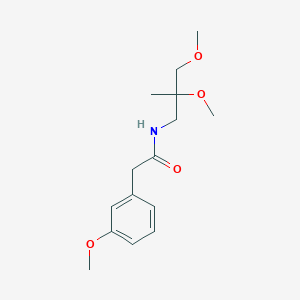![molecular formula C16H20ClNO2 B2621581 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide CAS No. 2320506-03-2](/img/structure/B2621581.png)
2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide, also known as OCPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. One study found that 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide inhibited the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cell survival. Another study suggested that 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide might activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been shown to have various biochemical and physiological effects. One study found that 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide decreased the levels of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in a mouse model of acute lung injury. Another study demonstrated that 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide reduced the infarct size and improved neurological function in a rat model of cerebral ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide in lab experiments is its high purity and high yield synthesis method. This ensures that the results obtained from experiments using 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide are reliable and reproducible. However, a limitation of using 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide is its limited solubility in water, which might affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide. One area of interest is the development of novel drug delivery systems to improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as cancer and autoimmune diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide involves the reaction of 4-chlorobenzoyl chloride with 7-oxaspiro[3.5]nonan-1-amine in the presence of a base, followed by acetylation of the resulting product with acetic anhydride. This method has been optimized to yield high purity and high yield of 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide.
Scientific Research Applications
2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been investigated for its potential therapeutic applications in various diseases. One study found that 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide exhibited potent anti-inflammatory effects in a mouse model of acute lung injury. Another study demonstrated that 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide had neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-13-3-1-12(2-4-13)11-15(19)18-14-5-6-16(14)7-9-20-10-8-16/h1-4,14H,5-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNYMQBACDKRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CC3=CC=C(C=C3)Cl)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2621499.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2621500.png)
![2-[7-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/no-structure.png)
![(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2621505.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2621507.png)





![2-(2,4-dichlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2621517.png)

